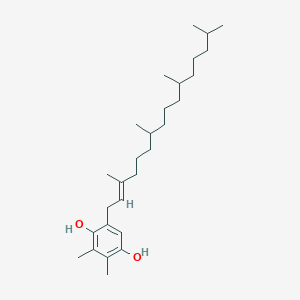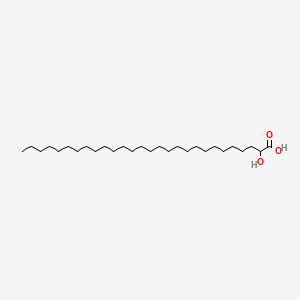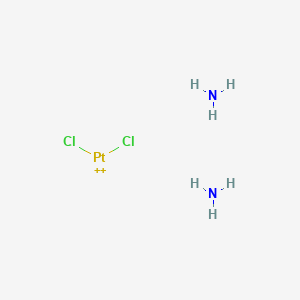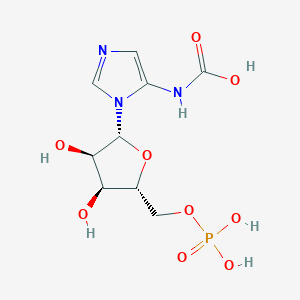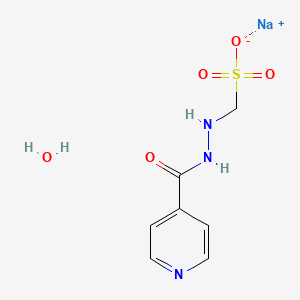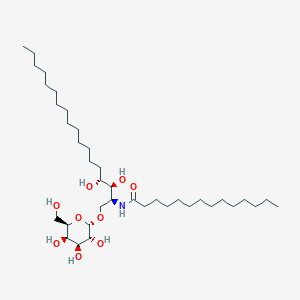
Sodium 2,3,5,6-tetrachloropyridin-4-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,3,5,6-tetrachloropyridin-4-olate is a chemical compound with the molecular formula C5Cl4NNaO. It is a derivative of pyridinol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the hydroxyl group is converted to its sodium salt form. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3,5,6-tetrachloropyridin-4-olate typically involves the chlorination of pyridinol. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then hydrolyzed to produce 2,3,5,6-tetrachloro-4-pyridinol. Finally, the hydroxyl group is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The chlorination step is carried out in the presence of a catalyst, and the hydrolysis is performed under controlled temperature and pressure conditions to maximize efficiency .
化学反応の分析
Types of Reactions
Sodium 2,3,5,6-tetrachloropyridin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Partially dechlorinated pyridinols.
Substitution: Various substituted pyridinols depending on the nucleophile used.
科学的研究の応用
Sodium 2,3,5,6-tetrachloropyridin-4-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a metabolite in certain organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of Sodium 2,3,5,6-tetrachloropyridin-4-olate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with nucleic acids and proteins. The pathways involved include oxidative stress response and signal transduction pathways .
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrachloropyridine
- 2,3,5,6-Tetrachloro-4-pyridinol
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
Sodium 2,3,5,6-tetrachloropyridin-4-olate is unique due to its high chlorine content and the presence of a sodium salt form, which enhances its solubility in water. This makes it particularly useful in aqueous reactions and applications where water solubility is crucial .
特性
CAS番号 |
5000-22-6 |
|---|---|
分子式 |
C5HCl4NNaO |
分子量 |
255.9 g/mol |
IUPAC名 |
sodium;2,3,5,6-tetrachloropyridin-4-olate |
InChI |
InChI=1S/C5HCl4NO.Na/c6-1-3(11)2(7)5(9)10-4(1)8;/h(H,10,11); |
InChIキー |
BBBADQKQYBNBGJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[O-].[Na+] |
正規SMILES |
C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl.[Na] |
| 5000-22-6 | |
関連するCAS |
2322-38-5 (Parent) |
同義語 |
2,3,5,6-tetrachloro-4-pyridinol 2,3,5,6-tetrachloro-4-pyridinol sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





